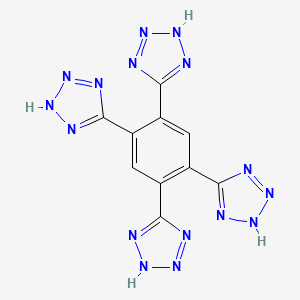
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is a chemical compound with the molecular formula C10H6N16 It is characterized by the presence of four tetrazole rings attached to a benzene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene typically involves the reaction of 1,2,4,5-tetracyanobenzene with sodium azide under specific conditions. The reaction proceeds through a cycloaddition process, forming the tetrazole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its properties.
Reduction: Reduction reactions can modify the tetrazole rings, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学的研究の応用
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Industry: The compound’s energetic properties make it suitable for use in explosives and propellants.
作用機序
The mechanism of action of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
1,3,5-Tri(1H-tetrazol-5-yl)benzene: This compound has three tetrazole rings attached to a benzene core, making it structurally similar but with different properties due to the reduced number of tetrazole rings.
4-(1H-tetrazole-5-yl-amino)-1,2,4,5-tetrazin-1-one: This compound features a tetrazole ring and a tetrazinone ring, offering unique reactivity and applications.
Uniqueness
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is unique due to its four tetrazole rings, which provide a high nitrogen content and multiple reactive sites. This makes it particularly valuable in applications requiring high energy density and reactivity, such as in the development of new materials and energetic compounds .
特性
分子式 |
C10H6N16 |
|---|---|
分子量 |
350.26 g/mol |
IUPAC名 |
5-[2,4,5-tris(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C10H6N16/c1-3(7-11-19-20-12-7)5(9-15-23-24-16-9)2-6(10-17-25-26-18-10)4(1)8-13-21-22-14-8/h1-2H,(H,11,12,19,20)(H,13,14,21,22)(H,15,16,23,24)(H,17,18,25,26) |
InChIキー |
MIOKKXAVBCYWCJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4)C5=NNN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1493478.png)
![Diethyl 6-benzyl-2-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate](/img/structure/B1493485.png)
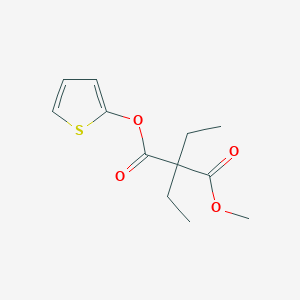
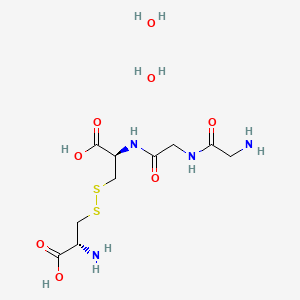
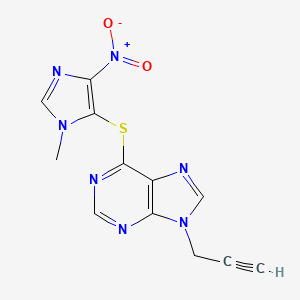
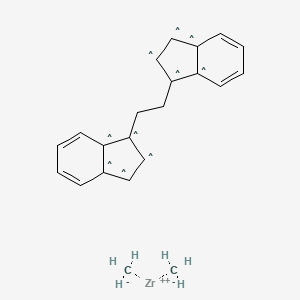
![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)
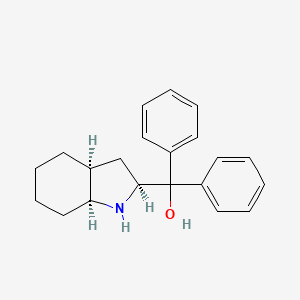
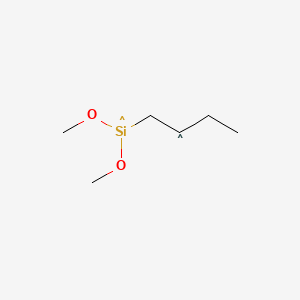
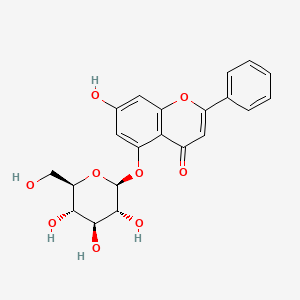
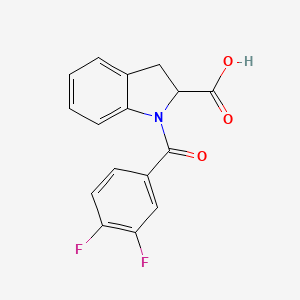
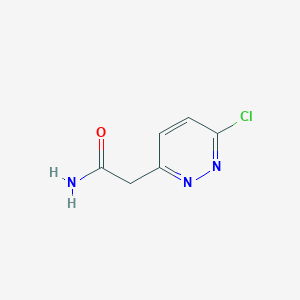
![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)
![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)
